molecular formula C15H17N3OS B4104481 N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide

N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B4104481
M. Wt: 287.4 g/mol
InChI Key: VGDJVRWVRIOWMF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is an organic compound that belongs to the class of amides It features a thioether linkage and a pyrimidine ring, which are common motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-methyl-2-pyrimidinethiol with an appropriate halide, such as 2-bromo-2-(4-methylphenyl)propanamide, under basic conditions.

    Amidation: The resulting thioether intermediate is then subjected to amidation with 4-methylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.

    Medicine: As a candidate for drug development, particularly in targeting diseases where thioether and pyrimidine motifs are relevant.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thioether and pyrimidine groups could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(4-chloro-2-pyrimidinyl)thio]propanamide
  • N-(4-methylphenyl)-2-[(4-methyl-2-pyridinyl)thio]propanamide
  • N-(4-methylphenyl)-2-[(4-methyl-2-thiazolyl)thio]propanamide

Uniqueness

N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a thioether and a pyrimidine ring can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-4-6-13(7-5-10)18-14(19)12(3)20-15-16-9-8-11(2)17-15/h4-9,12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDJVRWVRIOWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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